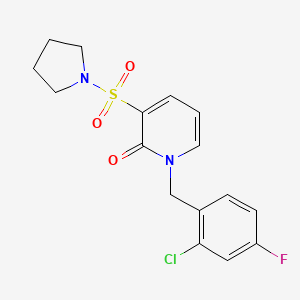

1-(2-chloro-4-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one

Description

This compound is a pyridin-2(1H)-one derivative featuring a 2-chloro-4-fluorobenzyl group at position 1 and a pyrrolidin-1-ylsulfonyl moiety at position 2. Pyridinone derivatives are known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects, often modulated by substituents on the aromatic ring and sulfonyl groups . The chloro and fluoro substituents on the benzyl group likely enhance lipophilicity and metabolic stability, while the sulfonyl group may contribute to hydrogen bonding and solubility .

Properties

IUPAC Name |

1-[(2-chloro-4-fluorophenyl)methyl]-3-pyrrolidin-1-ylsulfonylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClFN2O3S/c17-14-10-13(18)6-5-12(14)11-19-7-3-4-15(16(19)21)24(22,23)20-8-1-2-9-20/h3-7,10H,1-2,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIUVIIWXKQDTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-4-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one typically involves multiple steps, starting with the preparation of the core pyridin-2(1H)-one structure This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability. Purification steps, such as recrystallization or chromatography, are crucial to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-4-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Nucleophilic substitution reactions can be employed to replace certain groups with others, enhancing the compound's properties.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction reactions might involve hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

Substitution reactions often require strong nucleophiles, such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

1-(2-Chloro-4-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may serve as a tool in biological studies to investigate enzyme inhibition or receptor binding.

Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases, such as cancer or infectious diseases.

Industry: The compound's unique properties make it suitable for use in materials science, such as the creation of advanced polymers or coatings.

Mechanism of Action

The mechanism by which 1-(2-chloro-4-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Key Observations

Substituent Position and Activity: The target compound’s pyrrolidin-1-ylsulfonyl group at position 3 differentiates it from analogs like QV-8015 (same group but unsubstituted at position 1) . This substitution may enhance target binding due to increased steric bulk and hydrogen-bonding capacity. Halogen Effects: The 2-chloro-4-fluorobenzyl group contrasts with non-halogenated or single-halogenated benzyl groups in analogs (e.g., 4-fluorobenzyl in ). Dual halogenation likely improves metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted therapies.

Synthetic Accessibility: Analogs such as QV-8015 are synthesized via sulfonylation of pyridinone intermediates , while benzyl-substituted derivatives (e.g., ) often employ alkylation or Grignard reactions. The target compound may require multi-step synthesis involving halogenated benzyl halides and sulfonyl chloride coupling.

Molecular weights of analogs range from 228.26 (QV-8015) to 536.4 (), suggesting the target compound (~380.8) occupies a mid-range suitable for oral bioavailability.

Research Findings and Implications

- Kinase Inhibition Potential: The sulfonyl group in the target compound is structurally analogous to kinase inhibitors where sulfonamides act as ATP-binding site competitors .

- Antimicrobial Activity: Fluorobenzyl-substituted pyridinones (e.g., ) exhibit activity against bacterial pathogens, implying the target compound may share this trait.

- Toxicity Considerations : Chlorinated aromatics (e.g., ) may pose hepatotoxicity risks, necessitating further ADMET profiling.

Biological Activity

The compound 1-(2-chloro-4-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is a member of the pyridine and pyrrolidine family, characterized by its unique chemical structure that includes a chloro-fluoro-substituted benzyl moiety and a sulfonamide group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial and antitumor applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 300.76 g/mol. The structure can be represented as follows:

- IUPAC Name : 1-(2-chloro-4-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one

- SMILES Notation :

C1=CC(=C(C=N1)S(=O)(=O)N2CCCCC2)C(=O)C=C(C=C(C(=C)F)Cl)

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃ClFN₂O₂S |

| Molecular Weight | 300.76 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

Antimicrobial Activity

Recent studies have demonstrated that compounds within the pyridine and pyrrolidine classes exhibit significant antimicrobial properties. Specifically, derivatives containing a sulfonamide group have shown enhanced activity against various bacterial strains.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of similar compounds, it was reported that pyrrole derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were notably low, indicating strong antibacterial properties.

- Pyrrole Derivative : 1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-3-yl)-1H-pyrrole

Antitumor Activity

The potential antitumor effects of this compound are also being explored. Sulfonamide derivatives have been linked to the inhibition of tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Research Findings

A study focused on sulfonamide-based compounds revealed that they could inhibit the growth of cancer cells in vitro. The mechanism was attributed to their ability to interfere with metabolic pathways essential for cancer cell survival.

Table 2: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | MIC/IC50 Value |

|---|---|---|

| Antibacterial | MRSA | 0.125 µg/mL |

| Antitumor | Various Cancer Cell Lines | IC50 not specified |

The biological activity of 1-(2-chloro-4-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is thought to involve multiple mechanisms:

- Inhibition of Enzymatic Pathways : The sulfonamide group may inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.

- Interference with Cell Signaling : The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis is under investigation.

Q & A

Q. What synthetic strategies are recommended for the preparation of 1-(2-chloro-4-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one, and how can purity be optimized?

The synthesis typically involves alkylation and sulfonylation steps. For the benzyl group introduction, 2-chloro-4-fluorobenzyl bromide (or similar alkylating agents) can react with the pyridin-2(1H)-one core via nucleophilic substitution. The pyrrolidin-1-ylsulfonyl moiety is introduced through sulfonylation using pyrrolidine and a sulfonyl chloride derivative. Critical steps include:

Q. What analytical techniques are essential for characterizing this compound and verifying its structural integrity?

A combination of spectroscopic and chromatographic methods is required:

- NMR : H and C NMR confirm substitution patterns (e.g., benzyl group integration, sulfonyl linkage).

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., CHClFNOS) with <2 ppm error.

- HPLC : Monitor purity using reverse-phase C18 columns with UV detection at 254 nm .

Q. How should researchers design initial biological screening assays to assess this compound’s activity?

Prioritize target classes based on structural analogs:

- Kinase inhibition : Test against ERK1/2 or IGF-1R using enzymatic assays (e.g., ADP-Glo™ kinase assays) at 1–10 µM concentrations .

- DPP-4 inhibition : Measure IC values via fluorescence-based substrate cleavage assays, referencing controls like sitagliptin .

Advanced Research Questions

Q. How can computational docking studies predict the binding mechanisms and affinity of this compound?

Use programs like GOLD to model ligand-receptor interactions:

- Protein preparation : Retrieve the target’s crystal structure (e.g., ERK1/2 from PDB: 4QTB) and optimize hydrogen bonding networks.

- Ligand flexibility : Account for rotational bonds in the benzyl and sulfonyl groups.

- Scoring : Prioritize poses with hydrogen bonds to the kinase’s hinge region (e.g., Met108 in ERK1/2) and hydrophobic interactions with the fluorobenzyl group .

Q. What experimental approaches resolve contradictions between in vitro potency and in vivo efficacy?

Contradictions often arise from pharmacokinetic limitations:

- Solubility assessment : Measure equilibrium solubility in PBS (pH 7.4) and simulate intestinal fluid. If solubility is <10 µM, consider prodrug strategies or co-solvents .

- Metabolic stability : Perform liver microsome assays (human/rodent) to identify rapid clearance. CYP450 inhibition assays (e.g., CYP3A4) can explain drug-drug interactions .

- Tissue distribution : Use radiolabeled compound (e.g., C) to quantify brain penetration or plasma protein binding .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?

Focus on modifying substituents while retaining core pharmacophores:

- Benzyl group : Compare 2-chloro-4-fluoro with 3-chloro-4-fluoro analogs to assess steric vs. electronic effects on target engagement .

- Sulfonyl linker : Replace pyrrolidine with piperidine or azetidine to evaluate ring size impact on potency and off-target effects (e.g., hERG inhibition) .

Q. What strategies mitigate off-target effects observed in cellular assays?

- Counter-screening : Test against panels of related kinases (e.g., JNK, p38) to identify selectivity gaps.

- Proteomics : Use phosphotyrosine profiling in AML cell lines to map unintended signaling pathway modulation .

- Crystallography : Co-crystallize the compound with off-target proteins to guide rational redesign .

Methodological Considerations

Q. How should researchers validate target engagement in cellular models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.